molecular formula C9H15ClN2O2S B2701220 4-(2-Aminopropyl)benzenesulfonamide;hydrochloride CAS No. 57846-76-1

4-(2-Aminopropyl)benzenesulfonamide;hydrochloride

Cat. No.: B2701220
CAS No.: 57846-76-1
M. Wt: 250.74
InChI Key: ZMCGFOYQLHNOTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Aminopropyl)benzenesulfonamide;hydrochloride is a chemical compound with the molecular formula C9H14N2O2S·HCl It is a derivative of benzenesulfonamide, characterized by the presence of an aminopropyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminopropyl)benzenesulfonamide;hydrochloride typically involves the reaction of benzenesulfonyl chloride with 2-aminopropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification methods, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminopropyl)benzenesulfonamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acid derivatives, reduced sulfonamide compounds, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

4-(2-Aminopropyl)benzenesulfonamide;hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2-Aminopropyl)benzenesulfonamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor of carbonic anhydrase enzymes, which play a crucial role in various physiological processes. By inhibiting these enzymes, the compound can modulate biological pathways and exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Aminopropyl)benzenesulfonamide;hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase enzymes sets it apart from other similar compounds .

Properties

IUPAC Name

4-(2-aminopropyl)benzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S.ClH/c1-7(10)6-8-2-4-9(5-3-8)14(11,12)13;/h2-5,7H,6,10H2,1H3,(H2,11,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCGFOYQLHNOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)S(=O)(=O)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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